molecular formula C5H2BrClO2 B1288889 3-Bromofuran-2-carbonyl chloride CAS No. 58777-57-4

3-Bromofuran-2-carbonyl chloride

Cat. No. B1288889
CAS RN: 58777-57-4
M. Wt: 209.42 g/mol
InChI Key: WTZDPJVRZQGTET-UHFFFAOYSA-N
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Description

3-Bromofuran-2-carbonyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a bromine atom and a carbonyl chloride group attached to a furan ring. This compound is reactive due to the presence of both electrophilic and leaving groups, which makes it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of 3-bromofuran-2-carbonyl chloride and its derivatives can be achieved through various methods. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to the formation of cyclopropane bis-lactones, as described in the study of pseudoesters and derivatives . Another approach involves the palladium-catalyzed C–H bond arylation of 3-bromofuran, which allows for the synthesis of di- and triarylated 3-bromofuran derivatives . Additionally, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has been developed to directly synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones .

Molecular Structure Analysis

The molecular structure of 3-bromofuran-2-carbonyl chloride derivatives can be complex, with the potential for various substituents to be added to the furan ring. For example, the multi-component synthesis involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates leads to the formation of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans . The structure of these compounds has been confirmed by single-crystal X-ray analysis, which provides detailed insights into their molecular geometry.

Chemical Reactions Analysis

3-Bromofuran-2-carbonyl chloride is involved in a variety of chemical reactions. The [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes results in the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines . Furthermore, the compound can undergo Michael initiated ring closure reactions to form cyclopropanes and five-membered heterocycles . The reactivity of 3-bromofuran in Pd-catalyzed C–H bond arylation has also been explored, leading to the synthesis of 2,3,5-triarylfurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromofuran-2-carbonyl chloride derivatives are influenced by the substituents on the furan ring. These properties are crucial for the reactivity and stability of the compounds. For example, the presence of the bromine atom and carbonyl chloride group makes the compound a good electrophile, which is essential for its reactivity in nucleophilic substitution reactions . The synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds showcases the reactivity of the carbonyl chloride group in forming amide bonds . Additionally, the synthesis of 2,5-disubstituted 3-iodofurans via palladium-catalyzed coupling and iodocyclization of terminal alkynes demonstrates the ability to introduce various functional groups onto the furan ring .

Scientific Research Applications

Organic Synthesis and Reactions

3-Bromofuran-2-carbonyl chloride is utilized in various organic synthesis processes. For instance, it is involved in the propargylation of carbonyl compounds using halogenated propynes with tin(II) halides, resulting in the production of substituted but-3-yn-1-ols (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998). This demonstrates its role in modifying organic structures, particularly in creating complex molecules with potential applications in various fields, including medicinal chemistry.

Analytical Chemistry Applications

Bromine chloride, which can be derived from compounds like 3-Bromofuran-2-carbonyl chloride, finds use in analytical chemistry. It serves as a standard reagent for the rapid and precise determination of organic compounds by titrimetric methods. This application is vital in quantifying various organic substances, ensuring accuracy and efficiency in chemical analysis (Verma, Srivastava, Ahmed, & Bose, 1978).

Synthesis of Novel Compounds

A notable example of the utilization of 3-Bromofuran-2-carbonyl chloride in synthesizing new compounds is its involvement in the production of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds. Starting from dichloropyridine, a series of reactions including hydrazining, ester-bromination, oxidation, and hydrolysis lead to the synthesis of these unique compounds, showcasing the compound's versatility in creating structurally diverse molecules (Yang Yun-shang, 2011).

Organometallic Chemistry

3-Bromofuran-2-carbonyl chloride plays a role in organometallic chemistry, particularly in reactions involving organomagnesium compounds. It is part of processes that lead to the synthesis of various organic compounds containing silicon, germanium, and tin (Mironov, Petrov, & Maksimova, 1959). These reactions are fundamental in the development of materials and catalysts used in a wide range of industrial applications.

properties

IUPAC Name

3-bromofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDPJVRZQGTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619018
Record name 3-Bromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuran-2-carbonyl chloride

CAS RN

58777-57-4
Record name 3-Bromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Compounds of this invention with Formulae I-IX may be prepared as illustrated by the exemplary reaction in Scheme 2. Reaction of 3-bromo-furan-2-carboxylic acid with thionyl chloride produces intermediate, 3-bromo-furan-2-carbonyl chloride, followed by refluxing with 4-trifluoromethyl-benzamidoxime in pyridine produces the product 5-(3-bromo-furan)-3-(4-trifluoromethyl-phenyl)-[1,2,4]-oxadiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HZ Zhang, S Kasibhatla, J Kuemmerle… - Journal of medicinal …, 2005 - ACS Publications
… Compound 9a was converted to 3-bromofuran-2-carbonyl chloride by treatment with thionyl chloride, 24 followed by reaction with N-hydroxyaryl-2-carboxamidine (3), to produce 5-(3-…
Number of citations: 279 pubs.acs.org

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